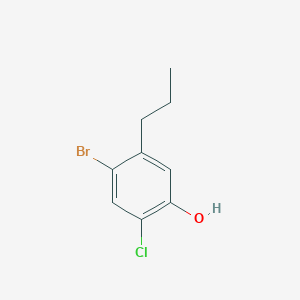

4-Bromo-2-chloro-5-propylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

4-bromo-2-chloro-5-propylphenol |

InChI |

InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |

InChI Key |

VUYOLEFJXWVEJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1Br)Cl)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Bromo 2 Chloro 5 Propylphenol and Its Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Constant Determination

The ¹H NMR spectrum of 4-Bromo-2-chloro-5-propylphenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the propyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, bromo, chloro, and propyl substituents on the benzene (B151609) ring.

The propyl group would be expected to show three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the aromatic ring. The hydroxyl proton (OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

The two remaining protons on the aromatic ring would appear as singlets, as they are not adjacent to any other protons. Their precise chemical shifts can be estimated by considering the additive effects of the substituents. For instance, the proton at C6 would be influenced by the adjacent chloro and hydroxyl groups, while the proton at C3 would be influenced by the adjacent chloro and propyl groups.

To illustrate the expected shifts, we can examine the ¹H NMR data of related precursor molecules:

| Compound | Ar-H Chemical Shifts (ppm) | Other Chemical Shifts (ppm) |

| 4-Bromophenol (B116583) | 7.31 (d), 6.71 (d) nih.gov | 5.13 (s, OH) nih.gov |

| 2-Chlorophenol | 7.30-6.80 (m) | - |

| 4-Chlorophenol (B41353) | 7.19 (d), 6.77 (d) rsc.org | 4.87 (s, br, OH) rsc.org |

| 2-Chloro-5-methylphenol | 7.1 (d), 6.8 (d), 6.7 (dd) | 2.2 (s, CH₃) |

| 4-Propylphenol | 7.03 (d), 6.75 (d) chemicalbook.com | 4.92 (s, OH), 2.51 (t, CH₂), 1.59 (m, CH₂), 0.92 (t, CH₃) chemicalbook.com |

| Predicted this compound | ~7.4 (s), ~6.9 (s) | ~5.5 (s, br, OH), ~2.5 (t, CH₂), ~1.6 (m, CH₂), ~0.9 (t, CH₃) |

This table is interactive. Click on the headers to sort the data.

The coupling constants (J) for the propyl group would be expected in the typical range of 7-8 Hz for vicinal coupling.

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the hydroxyl group (C1) would be shifted downfield, while the carbons bearing the bromine (C4) and chlorine (C2) would also have characteristic chemical shifts. The propyl group carbons would appear in the aliphatic region of the spectrum.

Analysis of the ¹³C NMR data of precursors helps in predicting the chemical shifts for the target molecule:

| Compound | Aromatic C Chemical Shifts (ppm) | Aliphatic C Chemical Shifts (ppm) |

| 4-Bromophenol | 154.5, 132.5, 117.0, 113.5 chemicalbook.com | - |

| 4-Chlorophenol | 154.2, 129.4, 125.5, 116.6 rsc.org | - |

| 2-Chloro-5-methylphenol | 151.2, 137.2, 130.1, 121.1, 116.2, 114.3 | 20.4 |

| 4-Propylphenol | 153.5, 135.9, 129.5, 115.2 chemicalbook.comspectrabase.com | 37.1, 24.8, 13.9 chemicalbook.comspectrabase.com |

| Predicted this compound | ~150, ~138, ~133, ~130, ~120, ~115 | ~37, ~24, ~14 |

This table is interactive. Click on the headers to sort the data.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY, HOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be instrumental in connecting the propyl group to the aromatic ring and confirming the relative positions of the substituents by observing correlations between the aromatic protons and the substituted aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) , ROESY (Rotating-frame Overhauser Effect Spectroscopy) , and HOESY (Heteronuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of nuclei. These experiments would be particularly useful to confirm the through-space relationships between the substituents and the adjacent protons on the ring.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, a DOSY experiment would show all signals aligned horizontally, indicating they belong to a single molecular species with a uniform diffusion coefficient. This technique is also valuable for analyzing potential supramolecular assemblies or interactions in solution, as different sized aggregates would exhibit different diffusion rates.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₉H₁₀BrClO. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). The calculated exact mass for the most abundant isotopic combination ([M]⁺, C₉H₁₀⁷⁹Br³⁵ClO) would be a key identifier.

Advanced mass spectrometric methods, often coupled with gas or liquid chromatography, are essential for the analysis of halogenated phenols. nih.govnih.gov The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the propyl group, halogen atoms, and other small neutral molecules. The analysis of the isotopic patterns of the fragment ions can also yield valuable structural information. purdue.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is instrumental in assessing the purity of the final product and identifying any isomeric byproducts. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for identification.

Following separation, the mass spectrometer ionizes the eluted compounds, typically using electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak which can confirm the molecular weight, and a fragmentation pattern that offers structural clues. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in its definitive identification.

Table 1: Hypothetical GC-MS Data for Purity Analysis

| Compound | Retention Time (min) | Key m/z Fragments |

| 2-Chloro-5-propylphenol | 10.2 | 170 (M+), 155, 141 |

| 4-Bromo-5-propylphenol | 11.5 | 214/216 (M+), 199/201, 185/187 |

| This compound | 12.8 | 248/250/252 (M+), 233/235/237, 219/221/223 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected ion. In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass spectrometer. This technique is invaluable for distinguishing between isomers that might exhibit similar primary mass spectra.

For this compound, an MS/MS analysis would involve selecting the molecular ion (e.g., m/z 248) as the precursor. The fragmentation of this ion would likely involve the loss of the propyl group (C3H7), a methyl group (CH3) from the propyl chain, or halogen atoms. By analyzing the product ion spectrum, a detailed fragmentation map can be constructed, confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying the functional groups present in a sample.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range. In the analysis of this compound, the FTIR spectrum would be expected to show distinct peaks corresponding to the O-H, C-H, C-C aromatic, and C-halogen bonds.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching (broad) | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (propyl) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1180-1260 |

| C-Br | Stretching | 500-600 |

| C-Cl | Stretching | 600-800 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. The Raman spectrum of this compound would provide confirmatory evidence for the aromatic backbone and the substituent groups.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of a this compound derivative is grown. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides unambiguous proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state. While no published crystal structures of this compound derivatives are currently available, this technique would be the definitive method for its structural confirmation.

Computational and Theoretical Studies on 4 Bromo 2 Chloro 5 Propylphenol

Structure-Reactivity and Structure-Property Relationships4.3.1. Hammett Equation and Substituent Effects on Phenol (B47542) Acidity

Influence of Halogen and Alkyl Substituents on Electronic Distribution

The hydroxyl group is a strong activating group, meaning it donates electron density to the benzene (B151609) ring through a resonance effect (mesomeric effect). This donation primarily increases the electron density at the ortho and para positions relative to the hydroxyl group.

The propyl group, an alkyl substituent, is generally considered to be an electron-donating group through an inductive effect. It pushes electron density into the ring, thereby increasing its nucleophilicity.

Table 1: Predicted Relative Influence of Substituents on Electron Density of the Aromatic Ring in 4-Bromo-2-chloro-5-propylphenol

| Substituent | Position | Electronic Effect | Predicted Impact on Ring Electron Density |

| -OH | 1 | +M > -I | Strong donation |

| -Cl | 2 | -I > +M | Net withdrawal |

| -Br | 4 | -I > +M | Net withdrawal |

| -C₃H₇ | 5 | +I | Weak donation |

This table is based on established principles of substituent effects in aromatic systems. +M refers to a positive mesomeric (resonance) effect (electron-donating), -I refers to a negative inductive effect (electron-withdrawing), and +I refers to a positive inductive effect (electron-donating).

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which describe how the spatial arrangement of atoms and orbitals influences the electronic properties and reactivity of a molecule, play a crucial role in the conformational preferences of this compound. The orientation of the hydroxyl and propyl groups relative to the plane of the benzene ring is of particular importance.

Conformation of the Hydroxyl Group:

The hydroxyl group's hydrogen atom can be oriented either syn or anti with respect to the adjacent chloro substituent at the 2-position. The relative stability of these conformers is determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. In the case of 2-chlorophenol, theoretical studies have indicated that the syn conformation, where the hydroxyl hydrogen is pointing towards the chlorine atom, is slightly more stable. researchgate.net This preference is often attributed to a weak intramolecular hydrogen bond or favorable electrostatic interactions between the partially positive hydroxyl hydrogen and the partially negative chlorine atom. A similar preference for the syn conformation would be expected in this compound.

Conformation of the Propyl Group:

The propyl group, being flexible, can adopt several conformations due to rotation around the C-C single bonds. The most stable conformation will be the one that minimizes steric clashes with the adjacent bromo substituent and the rest of the molecule. The propyl chain is likely to orient itself to place the bulkier parts of the group away from the bromine atom. Computational modeling would be necessary to determine the precise dihedral angles and the relative energies of the different rotamers. The principles of conformational analysis suggest that staggered conformations are generally more stable than eclipsed ones. nobelprize.org

Table 2: Key Conformational Considerations for this compound

| Feature | Description | Likely Preference | Rationale |

| Hydroxyl Group Orientation | Rotation around the C-O bond | syn to the chloro substituent | Potential for weak intramolecular hydrogen bonding and favorable electrostatic interactions. |

| Propyl Group Conformation | Rotation around the C(ring)-C(propyl) bond | Staggered conformation that minimizes steric hindrance with the bromo substituent | Avoidance of unfavorable van der Waals interactions. |

This table outlines the expected conformational preferences based on principles of stereoelectronic effects and conformational analysis in similar molecular systems.

Chemical Transformations and Reactivity of 4 Bromo 2 Chloro 5 Propylphenol

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the phenolic ring in 4-bromo-2-chloro-5-propylphenol makes it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The powerful ortho-, para-directing influence of the hydroxyl group is the dominant factor.

Further Halogenation (Bromination, Chlorination) and Regioselectivity

Further halogenation of this compound is anticipated to occur at the positions activated by the hydroxyl group and not already occupied. The available positions for substitution are C6 and the position ortho to the propyl group, C6. The hydroxyl group strongly activates the positions ortho and para to it. In this molecule, the para position is occupied by bromine. The two ortho positions are C2 (occupied by chlorine) and C6 (unoccupied). Therefore, further electrophilic halogenation is expected to be directed primarily to the C6 position.

| Reactant | Reagent | Expected Major Product |

| This compound | Br₂ | 4,6-Dibromo-2-chloro-5-propylphenol |

| This compound | Cl₂ | 4-Bromo-2,6-dichloro-5-propylphenol |

The regioselectivity is driven by the strong activating and directing effect of the hydroxyl group to the available ortho position (C6). The steric hindrance from the adjacent chlorine atom at C2 might slightly disfavor substitution at this position, further enhancing the selectivity for the C6 position.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. The introduction of a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the aromatic ring of this compound would also be governed by the directing effects of the existing substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard condition for nitration. The powerful activating effect of the hydroxyl group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group. Similar to nitration, the substitution is expected to occur at the C6 position.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-chloro-6-nitro-5-propylphenol |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. In this compound, the presence of the activating hydroxyl and propyl groups makes traditional SₙAr reactions difficult. The electron-donating nature of these groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, displacement of the chloro or bromo substituents via a classical SₙAr mechanism is not expected to be a favorable process under standard conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-carbon and carbon-nitrogen bonds, and they represent a key area of reactivity for aryl halides like this compound. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. For this compound, the reaction is expected to occur preferentially at the more reactive C-Br bond at the C4 position.

| Aryl Halide | Coupling Partner | Catalyst System (Example) | Expected Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-phenyl-5-propylphenol |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-Chloro-4-(4-methoxyphenyl)-5-propylphenol |

By carefully selecting the catalyst and reaction conditions, it is often possible to achieve high selectivity for the coupling at the C-Br bond over the C-Cl bond.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed with higher reactivity at the C-Br bond of this compound.

This reaction allows for the introduction of a wide range of primary and secondary amines to the aromatic ring, leading to the synthesis of various N-arylated compounds.

| Aryl Halide | Amine | Catalyst System (Example) | Expected Product |

| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-(2-Chloro-4-hydroxy-5-propylphenyl)morpholine |

| This compound | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 4-Anilino-2-chloro-5-propylphenol |

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity in Buchwald-Hartwig amination reactions.

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, the bromine atom at the C4 position is the most likely site for Sonogashira coupling due to the higher reactivity of aryl bromides compared to aryl chlorides in this type of reaction. The reaction would involve the coupling of the phenol (B47542) derivative with a terminal alkyne (R-C≡CH).

The general reaction scheme is as follows:

Reaction of this compound with a terminal alkyne in a Sonogashira coupling.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the coupling. Typical catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org Copper(I) iodide is a common co-catalyst. The base, often an amine like triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne.

A plausible example of a Sonogashira coupling reaction for a related compound, 4-bromo-2-chlorophenol (B165030), is detailed in the table below, which can be extrapolated to this compound.

| Reactant | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product | Yield |

| 4-Bromo-2-chlorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Toluene | 2-Chloro-4-(phenylethynyl)phenol | Good |

| 4-Bromo-2-chlorophenol | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 2-Chloro-4-((trimethylsilyl)ethynyl)phenol | Good to Excellent |

| 4-Bromo-2-chlorophenol | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | N,N-Diisopropylethylamine | DMF | 2-Chloro-4-(hex-1-yn-1-yl)phenol | Moderate to Good |

This table is a representation of typical Sonogashira reactions and the expected outcomes based on known transformations of similar aryl bromides.

Reactions involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for a variety of chemical transformations, including etherification, esterification, and oxidation.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. nih.gov These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or to modify the molecule's properties.

Etherification can be achieved under Williamson ether synthesis conditions, where the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Williamson ether synthesis with this compound.

Esterification can be carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), or directly with a carboxylic acid under Fischer esterification conditions using a strong acid catalyst.

Esterification of this compound with an acyl chloride.

The table below provides representative examples of these reactions.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product |

| Etherification | Methyl iodide | K₂CO₃ | Acetone | 1-Bromo-5-chloro-2-methoxy-4-propylbenzene |

| Etherification | Benzyl bromide | NaH | THF | 1-(Benzyloxy)-4-bromo-2-chloro-5-propylbenzene |

| Esterification | Acetyl chloride | Pyridine | Dichloromethane | (4-Bromo-2-chloro-5-propylphenyl) acetate |

| Esterification | Benzoic anhydride | DMAP | Acetonitrile | (4-Bromo-2-chloro-5-propylphenyl) benzoate |

This table illustrates expected products from etherification and esterification reactions.

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening and degradation of the molecule.

A study on the degradation of 4-bromo-2-chlorophenol using sulfate (B86663) radical-based advanced oxidation processes (AOPs) showed that the molecule can be transformed into various halogenated by-products. tandfonline.combohrium.comtandfonline.com While the primary focus of these studies is on environmental remediation, they provide insight into the oxidative pathways. The oxidation can proceed via the formation of a phenoxyl radical, followed by further reactions. It is plausible that under controlled oxidation conditions, quinone-type structures could be formed.

| Oxidant System | Key Observations for 4-Bromo-2-chlorophenol | Inferred Products for this compound |

| Co/PMS (Cobalt/Peroxymonosulfate) | Formation of halogenated intermediates. tandfonline.combohrium.comtandfonline.com | Halogenated and potentially oxidized propyl side-chain derivatives. |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Ring hydroxylation and opening. | Hydroxylated and ring-opened products. |

| Ceric Ammonium Nitrate (CAN) | Formation of quinones in related phenols. | 4-Bromo-2-chloro-5-propyl-p-benzoquinone (hypothetical). |

This table summarizes potential oxidation outcomes based on studies of similar phenols.

Environmental Fate and Degradation Mechanisms of Halogenated Phenols

Photolytic Degradation Pathways and Kinetics

Photolytic degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of halogenated phenols in aquatic environments and on surfaces exposed to sunlight. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

The photodegradation of brominated phenols in aqueous solutions is influenced by the position of the bromine atom on the phenol (B47542) ring. nih.gov Studies on bromophenols have shown that the cleavage of the carbon-bromine (C-Br) bond is a key step. nih.gov For instance, research on the UV-photodegradation of various bromophenols revealed that the process can exhibit different isotope fractionation effects, suggesting complex reaction mechanisms that may include radical intermediates. nih.gov In the case of 4-bromophenol (B116583), both mass-dependent and mass-independent isotope fractionation were observed, pointing to a radical mechanism for the C-Br bond cleavage. nih.gov Conversely, the photolysis of 2-bromophenol (B46759) in water did not show significant isotope effects for carbon or bromine, indicating that the C-Br bond cleavage might not be the rate-limiting step in its degradation. nih.gov

The kinetics of photolytic degradation often follow pseudo-first-order models. mdpi.com The rate of degradation can be influenced by several factors, including the initial concentration of the compound, the wavelength of light, and the presence of other substances in the medium that can act as photosensitizers or quenchers. mdpi.com For new brominated flame retardants (NBFRs), studies have shown that the initial concentration is a critical parameter; higher concentrations can lead to a decrease in the degradation rate. mdpi.com Quantum chemical calculations suggest that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a primary process in the photodegradation of some brominated compounds. mdpi.com

Table 1: Factors Influencing Photolytic Degradation of Halogenated Phenols

| Factor | Influence on Degradation | Example from Research |

|---|---|---|

| Isomer Position | Affects the rate-limiting step and degradation mechanism. | Cleavage of the C-Br bond is rate-limiting for 4-bromophenol but not for 2-bromophenol in aqueous solution. nih.gov |

| Initial Concentration | Higher concentrations can decrease the degradation rate. | Increasing initial concentrations of new brominated flame retardants (NBFRs) from 0.25 mg/L to 1 mg/L decreased the degradation rate. mdpi.com |

| Solvent/Medium | The surrounding medium can affect electron transfer and reaction pathways. | Studies on bromophenols in aqueous and ethanolic solutions showed different isotope fractionation, indicating solvent influence. nih.gov |

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a crucial process for the removal of halogenated phenols from the environment, driven by the metabolic activities of various microorganisms. nih.gov This process can lead to the partial transformation or complete mineralization of these compounds into carbon dioxide, water, and inorganic halides.

The initial and often rate-limiting step in the biodegradation of halogenated aromatic compounds is dehalogenation, the removal of halogen atoms from the aromatic ring. nih.gov This process is catalyzed by a diverse group of enzymes known as dehalogenases. nih.govacs.orgexlibrisgroup.comablesci.com There are several enzymatic strategies for dehalogenation:

Oxidative Dehalogenation: Dioxygenase enzymes can incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a catecholic intermediate and the removal of the halogen substituent. nih.gov This is a common pathway in the aerobic degradation of compounds like chlorobenzene (B131634). nih.gov

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is removed and replaced by a hydrogen atom. This process is particularly important for highly halogenated compounds and is often the first step in their anaerobic degradation pathway. asm.org

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. Enzymes like 4-chlorobenzoate (B1228818) dehalogenase can catalyze this type of reaction on compounds such as 4-chloro-3,5-dinitrobenzoate. nih.gov

Laccases, multi-copper oxidases produced by fungi like Ganoderma lucidum and Anthracophyllum discolor, can also degrade chlorophenols by oxidizing them into free radicals, which then undergo further non-enzymatic reactions. nih.govnih.gov

A wide array of microorganisms has been identified with the capability to degrade halogenated phenols under both aerobic and anaerobic conditions. nih.govresearchgate.net These microbes can utilize these compounds as a source of carbon and energy.

Bacteria:

Pseudomonas species: Several strains of Pseudomonas are known to degrade a variety of chlorinated and brominated phenols. Pseudomonas pseudoalcaligenes and Pseudomonas aeruginosa have shown the ability to metabolize chlorophenols. nih.govscielo.org.za

Rhodopseudomonas palustris: This phototrophic bacterium has been shown to assimilate and degrade 2-chlorophenol, especially when immobilized. ijmra.us

Achromobacter species: In conjunction with Pseudomonas aeruginosa, Achromobacter sp. nov. has been used to degrade mixtures of chlorophenols. scielo.org.za

Sulfate-reducing bacteria: Under anaerobic conditions, consortia of sulfate-reducing bacteria can degrade monohalogenated phenols, such as 4-chlorophenol (B41353) and 4-bromophenol. asm.org

Ralstonia pickettii: This bacterium degrades chlorobenzene through a two-step hydroxylation process. nih.gov

Fungi:

White-rot fungi: Fungi such as Anthracophyllum discolor and Ganoderma lucidum produce extracellular enzymes like laccases and manganese peroxidases that are highly effective in degrading a range of chlorophenols, including 2,4-dichlorophenol (B122985) and pentachlorophenol (B1679276). nih.govnih.gov

Table 2: Examples of Microorganisms Degrading Halogenated Phenols

| Microorganism | Type | Degraded Compound(s) | Key Enzyme(s)/Pathway |

|---|---|---|---|

| Pseudomonas aeruginosa | Bacterium | Chlorophenol mixtures (PCP, 2,4,6-TCP) scielo.org.za | Metabolic degradation |

| Rhodopseudomonas palustris | Bacterium | 2-chlorophenol ijmra.us | Assimilatory degradation |

| Sulfate-reducing consortia | Bacteria | 4-chlorophenol, 4-bromophenol asm.org | Reductive dehalogenation |

| Anthracophyllum discolor | Fungus (White-rot) | 2,4-dichlorophenol, 2,4,6-trichlorophenol, pentachlorophenol nih.gov | Laccase, Manganese peroxidase |

| Ganoderma lucidum | Fungus (White-rot) | 2,6-dichlorophenol, 2,3,6-trichlorophenol (B165527) nih.gov | Laccase |

Chemical Degradation in Environmental Matrices

In addition to photolysis, halogenated phenols can undergo chemical degradation in soil and water, although these processes are generally slower than biological degradation. osti.gov The reactivity of the phenol molecule is influenced by its substituents. The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the halogen atoms are deactivating. youtube.com

In soil and sediment, the degradation of chlorophenols can occur under aerobic conditions, even at low temperatures (0°C and 4°C). osti.gov The specific degradation pathways and rates are highly dependent on the environmental conditions, such as pH, temperature, and the presence of other chemicals that can act as reactants or catalysts.

Sorption and Leaching Behavior in Soil and Water Systems

The transport and bioavailability of halogenated phenols in the environment are significantly influenced by their sorption to soil and sediment particles. The extent of sorption is determined by the physicochemical properties of both the compound and the soil matrix. thescipub.com

The hydrophobicity of the halogenated phenol, often quantified by its octanol-water partition coefficient (Kow), plays a major role. More hydrophobic compounds tend to sorb more strongly to soil organic matter. diva-portal.org For brominated diphenyl ethers (BDEs), a class of brominated flame retardants, a significant relationship has been observed between their sorption coefficients and the total organic carbon fraction (fOC) of the soil. nih.gov This indicates that soil organic matter is a primary sorbent for these compounds. nih.gov

The pH of the soil and water also affects sorption. thescipub.com Phenols are weak acids and can exist in either a neutral form or an anionic (phenolate) form, depending on the pH. The neutral form is generally more hydrophobic and sorbs more strongly to organic matter. Therefore, at lower pH values, where the neutral species predominates, sorption is typically enhanced. thescipub.com

Leaching, the process by which these compounds are transported through the soil profile with water, is inversely related to sorption. Compounds that are strongly sorbed are less mobile and less likely to leach into groundwater. diva-portal.org The presence of dissolved organic matter (DOM) can facilitate the transport of hydrophobic compounds like halogenated phenols by increasing their apparent solubility in water, a process known as co-transport. diva-portal.org

Academic and Industrial Research Applications of 4 Bromo 2 Chloro 5 Propylphenol

Role as a Key Intermediate in Complex Organic Synthesis

There is no available scientific literature to suggest that 4-Bromo-2-chloro-5-propylphenol is currently utilized as a key intermediate in any documented complex organic synthesis pathways. While structurally related bromo-chloro-phenolic compounds serve as important precursors in the synthesis of pharmaceuticals and other complex molecules, no such role has been publicly described for this compound.

Building Block for Advanced Materials Research

An extensive search of research literature did not yield any studies where this compound is used as a building block for advanced materials. The unique substitution pattern of the phenyl ring could potentially offer specific properties to polymers, liquid crystals, or other functional materials. However, no research has been published to explore or validate these potential applications.

Synthetic Precursor for Analogues and Derivatives

Information regarding the use of this compound as a synthetic precursor for the creation of analogues and derivatives is not present in the available scientific literature. The reactive sites on the molecule—the hydroxyl group and the positions on the aromatic ring—theoretically allow for a variety of chemical modifications. Nevertheless, no specific examples of such derivatives or their potential applications have been documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.